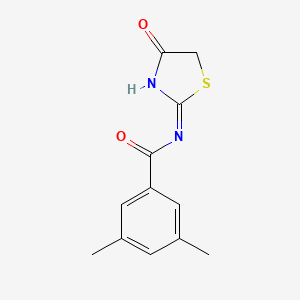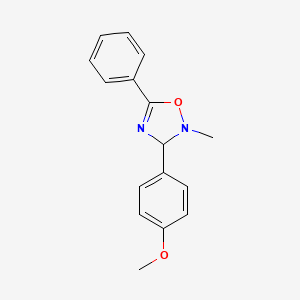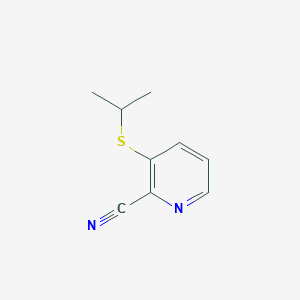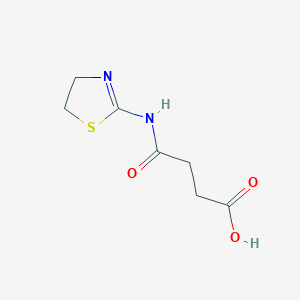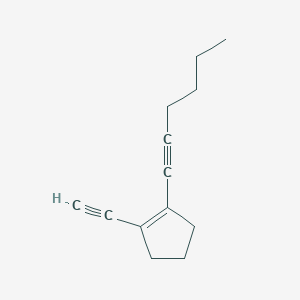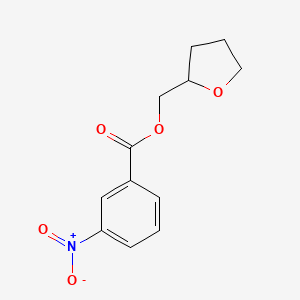
(1E)-N-Ethynylprop-2-yn-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Ethynylprop-2-yn-1-imine: is an organic compound characterized by the presence of an ethynyl group attached to a prop-2-yn-1-imine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Ethynylprop-2-yn-1-imine typically involves the reaction of propargylamine with an appropriate ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the ethynyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (1E)-N-Ethynylprop-2-yn-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: (1E)-N-Ethynylprop-2-yn-1-imine is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (1E)-N-Ethynylprop-2-yn-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of the target’s activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
- (1E)-N-Ethynylprop-2-yn-1-amine
- (1E)-N-Ethynylprop-2-yn-1-nitrile
- (1E)-N-Ethynylprop-2-yn-1-oxime
Uniqueness: (1E)-N-Ethynylprop-2-yn-1-imine stands out due to its specific imine functionality, which imparts unique reactivity and potential for diverse applications. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical synthesis.
Properties
CAS No. |
210234-65-4 |
|---|---|
Molecular Formula |
C5H3N |
Molecular Weight |
77.08 g/mol |
IUPAC Name |
N-ethynylprop-2-yn-1-imine |
InChI |
InChI=1S/C5H3N/c1-3-5-6-4-2/h1-2,5H |
InChI Key |
VQJFKGYGXVZOKD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC=NC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


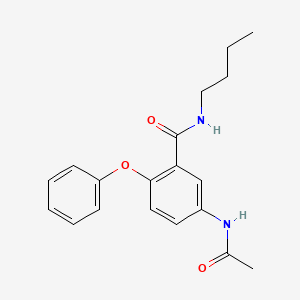

![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)
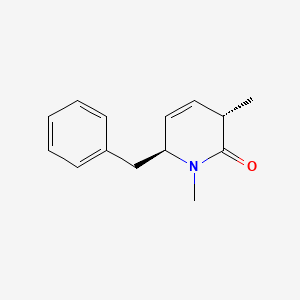
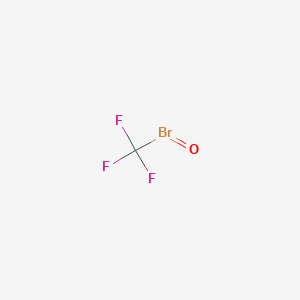
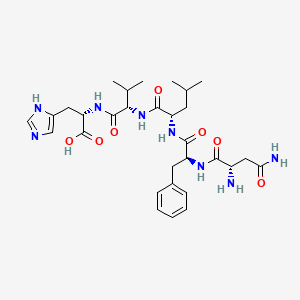
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
